Bradykinin (1-3)

Overview

Description

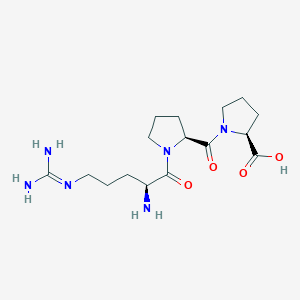

Bradykinin (1-3) is a truncated tripeptide fragment derived from the proteolytic cleavage of full-length bradykinin (BK; 9 amino acids) by prolyl endopeptidase . Its sequence (Arg-Pro-Pro) corresponds to the N-terminal residues 1–3 of BK. Unlike the parent peptide, which activates B2 receptors to mediate vasodilation, inflammation, and pain, Bradykinin (1-3) lacks the C-terminal residues critical for receptor activation. This structural truncation significantly alters its pharmacological properties, rendering it a subject of interest in studies on BK metabolism, receptor antagonism, and fragment-specific signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bradykinin (1-3) can be synthesized using solid-phase peptide synthesis (SPPS), a method pioneered by Merrifield. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry for amino acid protection.

Industrial Production Methods: Industrial production of bradykinin (1-3) involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes deprotection, coupling, and cleavage steps, followed by purification using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Formation via Enzymatic Cleavage

Bradykinin (1-3) (Arg-Pro-Pro) is generated through the proteolytic cleavage of full-length bradykinin by prolyl endopeptidase (PEP), an enzyme that specifically targets proline residues. This cleavage occurs between the third (Pro³) and fourth (Gly⁴) residues of bradykinin .

| Enzyme | Cleavage Site | Product | Biological Role |

|---|---|---|---|

| Prolyl endopeptidase | Pro³–Gly⁴ | Bradykinin (1-3) | Regulates bradykinin signaling |

This reaction is critical in modulating the bioavailability and downstream effects of bradykinin, as the (1-3) fragment lacks the C-terminal residues required for binding to B1/B2 receptors .

Degradation Pathways

Bradykinin (1-3) undergoes further metabolism via aminopeptidases and carboxypeptidases , which sequentially remove amino acids from the N- or C-terminus:

- Aminopeptidase P cleaves the N-terminal arginine, yielding Pro-Pro.

- Carboxypeptidases remove proline residues, ultimately breaking the fragment into free amino acids .

These reactions limit the fragment’s stability and biological activity in vivo.

Structural Determinants of Reactivity

The tripeptide’s reactivity is influenced by its unique sequence:

- Positively charged N-terminus (Arg¹) : Facilitates interactions with negatively charged residues in enzymes like PEP .

- Proline-rich backbone : Enhances resistance to nonspecific proteolysis but allows selective cleavage by proline-specific enzymes .

Synthetic Modifications

While natural reactions dominate, synthetic studies highlight chemical modifications:

- Acetylation/alkylation : Protects the N-terminus from aminopeptidase degradation .

- Fluorescent labeling : Enables tracking in pharmacokinetic studies .

Biological Implications

Though Bradykinin (1-3) lacks direct receptor-binding activity, its formation influences:

- Bradykinin half-life : Reduces active bradykinin levels, impacting vasodilation and inflammation .

- Pathological conditions : Altered PEP activity correlates with hypertension and neurodegenerative diseases .

Key Research Findings

- Enzymatic specificity : PEP’s selectivity for Pro³ ensures precise cleavage, sparing other proline residues in bradykinin .

- Metabolic stability : The fragment’s short half-life (<2 minutes in plasma) underscores rapid degradation .

- Therapeutic potential : Inhibiting PEP prolongs bradykinin activity, suggesting applications in cardiovascular therapy .

Scientific Research Applications

Biological Mechanisms

Bradykinin primarily exerts its effects through two types of G protein-coupled receptors: B1 and B2 receptors. These receptors mediate various biological responses such as:

- Vasodilation : Bradykinin promotes the relaxation of vascular smooth muscle, leading to decreased blood pressure.

- Increased Vascular Permeability : It enhances the permeability of blood vessels, contributing to edema during inflammatory responses.

- Pain Sensation : Bradykinin is involved in nociception, the process by which painful stimuli are perceived.

These mechanisms underpin its role in both normal physiology and pathological conditions.

Therapeutic Applications

Bradykinin (1-3) has been studied for its therapeutic potential in various medical fields:

Cardiovascular Health

Bradykinin has been shown to have cardioprotective effects, particularly in the context of heart failure and myocardial infarction. Research indicates that bradykinin receptor antagonists may enhance the efficacy of angiotensin-converting enzyme inhibitors by providing additional cardioprotection through the B1 receptor pathway .

Inflammatory Diseases

Due to its pro-inflammatory properties, bradykinin (1-3) is being investigated as a target for treating conditions characterized by excessive inflammation, such as asthma and rheumatoid arthritis. The modulation of bradykinin signaling pathways could lead to new therapeutic strategies for managing these diseases .

Neurological Disorders

Recent studies suggest that bradykinin may play a role in neurodegenerative diseases such as Alzheimer’s disease. Its ability to influence neuronal signaling pathways opens avenues for research into potential neuroprotective therapies .

Case Studies

Several case studies illustrate the clinical relevance of bradykinin (1-3):

- Case Study 1 : A clinical trial investigated the effects of a bradykinin receptor antagonist in patients with heart failure. Results indicated improved left ventricular function when combined with standard heart failure therapies .

- Case Study 2 : Research on patients experiencing angioedema revealed that bradykinin levels correlated with symptom severity, suggesting that targeting bradykinin pathways may provide relief for affected individuals .

Mechanism of Action

Bradykinin (1-3) exerts its effects by binding to bradykinin receptors, primarily the B2 receptor, which is a G protein-coupled receptor . This binding activates a signaling cascade involving phospholipases, protein kinase C, and secondary messengers like inositol-1,4,5-trisphosphate and diacylglycerol . These messengers modulate the production of nitric oxide and prostaglandins, leading to vasodilation, increased vascular permeability, and inflammation .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Bradykinin Fragments and Analogs

| Compound | Sequence/Modification | Length | Key Enzymes Involved in Formation | Receptor Interaction |

|---|---|---|---|---|

| Bradykinin (1-9) | RPPGFSPFR | 9 aa | Kallikrein | B2 agonist |

| Bradykinin (1-7) | RPPGFSP | 7 aa | Carboxypeptidase N | Partial agonist/antagonist (B2) |

| Bradykinin (1-5) | RPPGF | 5 aa | ACE | B1/B2 antagonist |

| Bradykinin (1-3) | RPP | 3 aa | Prolyl endopeptidase | Weak/no receptor binding |

| Des-Arg10-Kallidin | KRPPGFSPFR | 10 aa | Carboxypeptidase | B1 agonist |

| HOE-140 (Icatibant) | D-Arg-[Hyp³,Thi⁵,D-Tic⁷,Oic⁸]-BK | 9 aa | Synthetic | B2 antagonist |

Key Observations:

- Receptor Binding : Full-length BK activates B2 receptors via C-terminal residues (Phe⁸, Arg⁹). Truncated fragments like Bradykinin (1-3) lack these residues, resulting in minimal receptor affinity .

- Enzymatic Stability : Bradykinin (1-3) is less susceptible to degradation by ACE compared to BK (1-5) and BK (1-7), which are metabolized rapidly .

Biological Activity

Bradykinin (1-3), a fragment of the bradykinin peptide, is part of the kallikrein-kinin system and exhibits significant biological activity. This article explores its physiological effects, mechanisms of action, and relevance in various pathological conditions, supported by data tables and recent research findings.

Overview of Bradykinin (1-3)

Bradykinin (1-3) is a nonapeptide derived from the proteolytic cleavage of bradykinin (BK), a potent vasodilator involved in inflammatory responses. The biological activity of BK and its fragments, including BK (1-3), is mediated primarily through two types of G protein-coupled receptors: B1 and B2 receptors. While BK is well-studied, the specific actions and effects of its shorter fragments like BK (1-3) are gaining attention for their unique properties.

Bradykinin (1-3) has been shown to exert its effects through several mechanisms:

- Vasodilation : It promotes vasodilation by increasing nitric oxide (NO) production in endothelial cells, which is crucial for regulating blood flow and pressure.

- Inflammation Modulation : BK (1-3) influences inflammatory processes by modulating cytokine release and leukocyte infiltration.

- Pain Sensation : It can activate sensory neurons, contributing to pain perception during inflammatory responses.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with Bradykinin (1-3). Below are key findings from various research efforts:

Table 1: Biological Effects of Bradykinin (1-3)

Case Study 1: Ischemia/Reperfusion Injury

A study investigated the role of Bradykinin in ischemia/reperfusion injury in mice. Administration of BK at low doses resulted in significant attenuation of tissue damage associated with reperfusion injury. The protective effects were attributed to its action on B2 receptors, which facilitated vasodilation and reduced inflammatory responses. Notably, blockade of B2 receptors led to increased tissue injury, underscoring the importance of BK signaling in this context .

Case Study 2: Thrombin-Induced Platelet Aggregation

Research demonstrated that Bradykinin (1-5), another metabolite closely related to BK (1-3), inhibited thrombin-induced platelet aggregation without causing vasodilation. This suggests that Bradykinin fragments can selectively modulate hemostatic processes, providing insights into potential therapeutic applications for preventing thrombosis .

Research Findings

Recent investigations into the biological activity of Bradykinin fragments have revealed that:

- BK (1-3) induces NO production even at low concentrations, suggesting its role as an active signaling molecule rather than merely a degradation product .

- Inhibition of Thrombin Activity : Both Bradykinin and its metabolites inhibit thrombin-induced platelet aggregation, indicating a potential pathway for therapeutic intervention in coagulation disorders .

- Receptor Independence : Some effects of BK fragments may occur independently of classical kinin receptor activation, highlighting alternative signaling pathways that warrant further exploration .

Q & A

Q. Basic: What are the methodological considerations for ensuring the stability of Bradykinin (1-3) during storage and experimental use?

Bradykinin (1-3) is typically stored at 10 mM in DMSO to prevent degradation, as indicated in safety data sheets . Key steps include:

- Temperature Control : Aliquot and store at -20°C to avoid freeze-thaw cycles.

- Solvent Compatibility : Use anhydrous DMSO to minimize hydrolysis.

- Validation : Pre-experiment stability assays (e.g., HPLC or mass spectrometry) should confirm peptide integrity .

Q. Basic: What in vitro models are most effective for studying Bradykinin (1-3)’s biological activity?

Common models include:

- Cell-Based Assays : Endothelial or smooth muscle cells to measure vasodilation via calcium flux or nitric oxide release.

- Receptor Binding Studies : Competitive ELISA or fluorescence polarization using B1/B2 receptor-expressing systems.

- Kinase Activity Assays : Monitor downstream signaling (e.g., MAPK pathways) using phospho-specific antibodies . Ensure reproducibility by standardizing cell passage numbers and culture conditions .

Q. Advanced: How can researchers optimize mass spectrometry (MS) parameters for detecting Bradykinin (1-3) in complex biological matrices?

Key methodological steps:

- Mobile Phase Optimization : Adjust acetonitrile/water ratios with 0.1% formic acid to enhance ionization efficiency (Figure 6, ).

- Collision Energy Calibration : Use tandem MS (MS/MS) to fragment precursor ions (m/z 1060.21) while minimizing noise.

- Matrix Effects Mitigation : Solid-phase extraction (SPE) or immunoaffinity depletion to reduce interference from serum proteins .

Q. Advanced: How should contradictory findings about Bradykinin (1-3)’s receptor binding affinities be addressed methodologically?

Strategies include:

- Meta-Analysis : Systematically compare study conditions (e.g., pH, ionic strength) that influence binding kinetics .

- Cross-Validation : Replicate experiments using orthogonal techniques (e.g., surface plasmon resonance vs. radioligand assays).

- Contextual Reporting : Document buffer composition, temperature, and receptor isoform specificity to identify confounding variables .

Q. Advanced: What frameworks guide the design of studies integrating in silico and in vitro approaches for Bradykinin (1-3) research?

Apply the FINER criteria :

- Feasibility : Use molecular dynamics simulations to prioritize binding conformations before wet-lab validation.

- Novelty : Combine machine learning (e.g., QSAR models) with mutagenesis to predict and test functional residues.

- Ethical/Relevance : Align with translational goals, such as targeting inflammatory pathways .

Q. Basic: What are the best practices for documenting experimental protocols involving Bradykinin (1-3)?

Follow chemistry lab reporting standards:

- Materials & Methods : Specify peptide source, purity (≥95% by HPLC), and reconstitution protocols.

- Negative Controls : Include vehicle (DMSO) controls and protease inhibitors to confirm activity.

- Data Transparency : Share raw spectra or chromatograms in supplementary files for reproducibility .

Q. Advanced: How can systematic reviews be structured to synthesize fragmented literature on Bradykinin (1-3)’s role in inflammatory pathways?

- Scoping Methodology : Use Arksey & O’Malley’s framework to map study types, models, and outcomes .

- Inclusion Criteria : Prioritize peer-reviewed studies with quantitative dose-response data.

- Gap Analysis : Highlight understudied areas (e.g., cross-talk with complement systems) for future research .

Q. Basic: What statistical tools are appropriate for analyzing dose-response data in Bradykinin (1-3) experiments?

- Nonlinear Regression : Fit sigmoidal curves (e.g., GraphPad Prism) to calculate EC₅₀ values.

- Error Analysis : Report SEM and use ANOVA for multi-group comparisons.

- Power Analysis : Predefine sample sizes (n ≥ 3) to ensure detectability of ≥20% effect sizes .

Q. Advanced: What strategies improve reproducibility when studying Bradykinin (1-3)’s interactions with protease inhibitors?

- Standardized Assay Buffers : Use Tris-HCl (pH 7.4) with 0.01% BSA to mimic physiological conditions.

- Kinetic Monitoring : Track cleavage rates via fluorogenic substrates rather than endpoint measurements.

- Blinded Experiments : Assign peptide preparation and data analysis to separate team members .

Q. Advanced: How can researchers design CRISPR-edited models to investigate Bradykinin (1-3)’s gene regulatory effects?

- Target Selection : Knock out B1/B2 receptors in endothelial cells using sgRNA validated via Sanger sequencing.

- Phenotypic Screens : Measure transcriptional changes (RNA-seq) and functional outputs (vascular permeability).

- Off-Target Controls : Include scramble sgRNA and rescue experiments with wild-type receptors .

Properties

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N6O4/c17-10(4-1-7-20-16(18)19)13(23)21-8-2-5-11(21)14(24)22-9-3-6-12(22)15(25)26/h10-12H,1-9,17H2,(H,25,26)(H4,18,19,20)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYXHLZRUSJITQ-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946611 | |

| Record name | Arginylprolylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23815-91-0 | |

| Record name | Arginyl-prolyl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginylprolylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23815-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.